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Compound of Interest

Compound Name:
4-

Hydroxymethylbenzocyclobutene

Cat. No.: B1342611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxymethylbenzocyclobutene (CAS No. 53076-11-2), a key intermediate in various

synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification and

characterization.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-
Hydroxymethylbenzocyclobutene.

Table 1: ¹H NMR Data for 4-Hydroxymethylbenzocyclobutene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.19 - 7.11 m 2H Ar-H

7.06 d, J=7.2 Hz 1H Ar-H

4.65 s 2H -CH₂OH

3.18 s 4H
-CH₂-CH₂-

(cyclobutene)

1.75 br s 1H -OH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 4-Hydroxymethylbenzocyclobutene

Chemical Shift (δ) ppm Assignment

145.6 Ar-C

142.8 Ar-C

138.2 Ar-C

128.0 Ar-CH

124.5 Ar-CH

122.1 Ar-CH

64.8 -CH₂OH

29.8 -CH₂- (cyclobutene)

29.6 -CH₂- (cyclobutene)

Solvent: CDCl₃

Table 3: IR Absorption Data for 4-Hydroxymethylbenzocyclobutene
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Wavenumber (cm⁻¹) Intensity Assignment

3350 Broad O-H stretch

3020 Medium Ar C-H stretch

2925, 2850 Strong Aliphatic C-H stretch

1600, 1480 Medium Ar C=C stretch

1050 Strong C-O stretch

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Hydroxymethylbenzocyclobutene is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added

as an internal standard (0 ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR

spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 4-Hydroxymethylbenzocyclobutene is finely

ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform

Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A
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background spectrum of a pure KBr pellet is also recorded and automatically subtracted from

the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to

confirm the structure of 4-Hydroxymethylbenzocyclobutene.
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Caption: Logical workflow for the structural elucidation of 4-Hydroxymethylbenzocyclobutene
using spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 4-
Hydroxymethylbenzocyclobutene: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1342611#spectroscopic-data-nmr-ir-for-
4-hydroxymethylbenzocyclobutene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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